DiBAC4(3)

描述

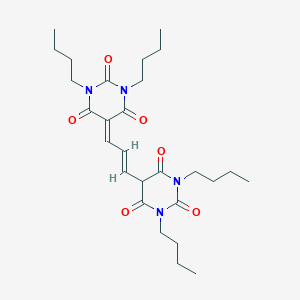

Structure

3D Structure

属性

CAS 编号 |

110425-49-5 |

|---|---|

分子式 |

C27H40N4O6 |

分子量 |

516.6 g/mol |

IUPAC 名称 |

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |

InChI 键 |

ATJCYSYHWGQAET-BUHFOSPRSA-N |

手性 SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |

规范 SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |

同义词 |

is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DiBAC4(3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(3), or bis-(1,3-dibutylbarbituric acid)trimethine oxonol, is a lipophilic, anionic oxonol dye widely utilized as a slow-response potentiometric probe to measure changes in cellular membrane potential.[1][2][3] Its ability to report on the voltage status of cell membranes makes it a valuable tool in various research areas, including neuroscience, cardiology, and high-throughput drug screening for ion channel modulators.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of DiBAC4(3), detailed experimental protocols, and quantitative data to facilitate its effective application in a laboratory setting.

Core Mechanism of Action

DiBAC4(3) is a "slow-response" fluorescent dye, meaning its optical signal changes in response to shifts in transmembrane potential over a slower timescale (seconds to minutes) compared to "fast-response" dyes.[3][5] The fundamental principle of its action is based on its negative charge and lipophilicity, which govern its distribution across the plasma membrane in a voltage-dependent manner.[1][6]

In a resting cell with a negative intracellular potential (hyperpolarized state), the negatively charged DiBAC4(3) is electrostatically repelled from the inner leaflet of the plasma membrane, resulting in its exclusion from the cell and consequently, low fluorescence.[4][7]

Upon membrane depolarization, the intracellular environment becomes less negative (more positive). This reduction in the negative potential gradient allows the anionic DiBAC4(3) to move into the cell.[2][7] Once inside, the dye binds to intracellular proteins and lipid membranes, leading to a significant enhancement of its fluorescence.[2][4][8] The magnitude of the fluorescence increase is directly proportional to the degree of depolarization.[4] Conversely, during hyperpolarization, the intracellular potential becomes more negative, causing the dye to exit the cell and the fluorescence signal to decrease.[4][7]

It is important to note that due to its negative charge, DiBAC4(3) is generally excluded from mitochondria, making it a suitable probe for measuring plasma membrane potential specifically.[2][4]

Quantitative Data

The following table summarizes the key quantitative properties of DiBAC4(3):

| Property | Value | References |

| Excitation Maximum (λex) | ~490-493 nm | [5][9][10] |

| Emission Maximum (λem) | ~505-517 nm | [5][9][10] |

| Molecular Weight | ~519 g/mol | [5] |

| Solubility | Soluble in DMSO and ethanol | [4][11] |

| Fluorescence Change per mV | ~1% per mV | [4][12] |

| Response Time | Slow (seconds to minutes) | [1][5] |

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the mechanism of action of DiBAC4(3) in response to changes in membrane potential.

Caption: Mechanism of DiBAC4(3) action.

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (1-10 mM):

-

Dissolve DiBAC4(3) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[13][14]

-

For a 1 mM stock solution, add the appropriate volume of DMSO to your vial of DiBAC4(3).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[13][14]

B. Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution to the desired working concentration using a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or a standard culture medium.[13][14]

-

The final working concentration may need to be optimized for your specific cell type and experimental conditions.

-

It is crucial to prepare the working solution fresh and protect it from light.[9]

II. Cell Staining and Fluorescence Measurement

A. Adherent Cells in a 96-well Plate:

-

Plate cells in a clear-bottomed black 96-well microplate and culture to the desired confluency.[9][14]

-

Remove the culture medium.

-

Add 100 µL of the DiBAC4(3) working solution to each well.[9][14]

-

Incubate the plate in a cell culture incubator for 15-60 minutes.[9][13] The optimal incubation time should be determined empirically.

-

After incubation, you can either measure the fluorescence directly without washing or gently wash the cells with fresh buffer to remove unbound dye.[9][13]

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation at ~490 nm and emission at ~505 nm.[9][13]

B. Suspension Cells:

-

Pellet the cells by centrifugation and resuspend them in the DiBAC4(3) working solution.

-

Incubate for the optimized duration at 37°C, protected from light.

-

After incubation, the cells can be pelleted again and resuspended in fresh buffer for analysis, or analyzed directly.

III. Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for using DiBAC4(3).

Caption: A typical experimental workflow.

Considerations and Limitations

While DiBAC4(3) is a powerful tool, it is essential to be aware of its limitations:

-

Slow Response Time: This dye is not suitable for measuring transient, millisecond-scale changes in membrane potential, such as those occurring during neuronal action potentials.[5][15]

-

Potential for Artifacts: The fluorescence of DiBAC4(3) can be influenced by factors other than membrane potential, such as changes in intracellular protein content.[16] Additionally, the dye itself may have pharmacological effects on certain ion channels.[12]

-

Calibration: For semi-quantitative measurements of absolute membrane potential, a calibration curve should be generated using cells clamped at various known potentials.[15]

-

Photosensitivity: DiBAC4(3) is light-sensitive, and all handling and incubation steps should be performed with protection from light to prevent photobleaching and degradation.[13]

-

Toxicity: At high concentrations, DiBAC4(3) may exhibit cellular toxicity. It is recommended to determine the optimal, non-toxic concentration for each cell type.[13]

Conclusion

DiBAC4(3) is a valuable fluorescent probe for monitoring changes in plasma membrane potential in a variety of cell types. Its mechanism of action, based on voltage-dependent partitioning into the cell, provides a robust method for assessing cellular depolarization and hyperpolarization. By understanding the core principles of its function, adhering to detailed experimental protocols, and being mindful of its limitations, researchers can effectively employ DiBAC4(3) to investigate a wide range of physiological and pathological processes.

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. Membrane Potential Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. DiBAC4(3) | TargetMol [targetmol.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodological aspects of measuring absolute values of membrane potential in human cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DiBAC4(3): Spectral Properties and Applications in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(3), or bis-(1,3-dibutylbarbituric acid)trimethine oxonol, is a fluorescent, slow-response membrane potential probe widely utilized in cellular and physiological research.[1][2] As a member of the oxonol dye family, DiBAC4(3) is a lipophilic, anionic dye that can traverse the plasma membrane in a voltage-dependent manner.[3][4] Its ability to report changes in transmembrane potential makes it an invaluable tool for studying ion channel activity, cellular excitability, and for high-throughput screening of compounds that modulate membrane potential.[5][6] This technical guide provides a comprehensive overview of the spectral properties of DiBAC4(3), detailed experimental protocols, and its mechanism of action.

Mechanism of Action

DiBAC4(3) is a negatively charged fluorophore that exhibits enhanced fluorescence upon binding to intracellular proteins and membranes.[2][3][4] In a resting cell with a negative transmembrane potential, the dye is largely excluded from the cell interior. However, upon membrane depolarization (the cell interior becoming more positive), the anionic dye enters the cell, binds to intracellular components, and its fluorescence intensity increases significantly.[4][7] Conversely, membrane hyperpolarization (the cell interior becoming more negative) leads to the exclusion of the dye and a decrease in fluorescence.[3][7] This relationship between membrane potential and fluorescence intensity allows for the dynamic monitoring of cellular electrical activity. The potential-dependent fluorescence change is estimated to be around 1% per millivolt.[3][8]

Caption: Mechanism of DiBAC4(3) action.

Spectral Properties

The spectral characteristics of DiBAC4(3) are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy or flow cytometry. The dye is typically excited by a blue light source and emits in the green region of the spectrum.

| Property | Value | Reference |

| Excitation Maximum (λex) | 490 - 493 nm | [3][9][10][11] |

| Emission Maximum (λem) | 505 - 517 nm | [9][10][11][12] |

| Extinction Coefficient | 146,000 cm⁻¹M⁻¹ (in MeOH) | [3] |

| Solubility | DMSO, DMF, EtOH | [3][5] |

| Molecular Weight | ~516.6 - 538.61 g/mol | [3][13][14] |

Experimental Protocols

The following are generalized protocols for using DiBAC4(3) to measure membrane potential in cultured cells. It is essential to optimize these protocols for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of DiBAC4(3) in high-quality, anhydrous DMSO.[12] For example, a 1.9 mM stock can be made by dissolving 1 mg of DiBAC4(3) in 1 mL of DMSO.[4] Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[7][13]

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS) or your standard culture medium.[12][15] For cell culture, a concentration of 47.5 µM has also been reported.[7]

Staining Protocol for Adherent Cells

-

Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates) at a density that will result in a confluent monolayer on the day of the experiment.[13][15]

-

Dye Loading: Remove the culture medium and add the DiBAC4(3) working solution to the cells.[13]

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13] The optimal incubation time should be determined empirically for each cell type.

-

Measurement: Do NOT wash the cells after dye loading.[15] Measure fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer with appropriate filter sets (e.g., FITC/GFP settings).[4]

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the DiBAC4(3) working solution.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13]

-

Measurement: Proceed with fluorescence measurement without a wash step.[13]

Caption: General experimental workflow for DiBAC4(3).

Applications in Research and Drug Discovery

DiBAC4(3) is a versatile tool with a broad range of applications in both basic research and drug development.

-

Ion Channel Research: It is widely used to study the activity of various ion channels, as their opening and closing directly impact membrane potential.[12][16] This includes voltage-gated ion channels and ligand-gated ion channels.

-

High-Throughput Screening (HTS): The simplicity of the DiBAC4(3) assay makes it amenable to HTS formats for identifying novel ion channel modulators.[5][6] The robust signal and no-wash protocol are advantageous for automated screening platforms.

-

Toxicology and Cell Viability: Changes in membrane potential can be an early indicator of cellular stress and toxicity. DiBAC4(3) can be used to assess the effects of various compounds on cell health.[12]

-

Neuroscience and Cardiac Research: This dye is employed in studies of excitable cells like neurons and cardiomyocytes to monitor changes in their electrical activity.[12]

Signaling Pathway Analysis

Changes in membrane potential are fundamental to numerous cellular signaling pathways. DiBAC4(3) can be used to investigate pathways that involve the modulation of ion channel activity.

Caption: Signaling pathway leading to DiBAC4(3) response.

Limitations and Considerations

While DiBAC4(3) is a powerful tool, it is important to be aware of its limitations:

-

Slow Response Time: As a "slow-response" dye, its kinetics are on the order of seconds, making it unsuitable for resolving rapid events like single action potentials.[5][17]

-

Indirect Measurement: DiBAC4(3) provides a relative measure of membrane potential. For absolute measurements, calibration with techniques like patch-clamping is necessary.[17][18]

-

Potential for Artifacts: The dye's fluorescence can be influenced by factors other than membrane potential, such as binding to intracellular components. Careful controls are essential.[17]

-

Photosensitivity: DiBAC4(3) is light-sensitive, and samples should be protected from light to prevent photobleaching and phototoxicity.[12]

Conclusion

DiBAC4(3) is a robust and sensitive fluorescent probe for monitoring changes in cellular membrane potential. Its ease of use, strong fluorescence response, and suitability for high-throughput applications have made it a staple in academic and industrial research. By understanding its spectral properties, mechanism of action, and experimental nuances, researchers can effectively leverage DiBAC4(3) to gain valuable insights into a wide array of biological processes and to accelerate the discovery of new therapeutic agents.

References

- 1. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 2. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. drmichaellevin.org [drmichaellevin.org]

- 5. biotium.com [biotium.com]

- 6. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HU [thermofisher.com]

- 9. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DiBAC4(3) - MedChem Express [bioscience.co.uk]

- 12. DiBAC4(3) | TargetMol [targetmol.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Reagent for Monitoring Membrane Potential DiBAC4(3) | CAS 70363-83-6(free acid) Dojindo [dojindo.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

DiBAC4(3): A Technical Guide for Neuroscience Research and Drug Discovery

An in-depth examination of the voltage-sensitive dye DiBAC4(3) for monitoring neural activity, with detailed protocols and data for researchers, scientists, and drug development professionals.

Introduction

Bis-(1,3-Dibarbituric acid)-trimethine oxanol, or DiBAC4(3), is a fluorescent anionic dye widely utilized in neuroscience to monitor changes in cell membrane potential. As a "slow-response" probe, it operates by redistributing across the cell membrane in response to voltage changes.[1][2] Depolarization of the cell membrane allows the negatively charged dye to enter the cell, where it binds to intracellular proteins and membranes, leading to a significant increase in fluorescence.[3][4] Conversely, hyperpolarization results in the dye's exclusion from the cell and a decrease in fluorescence.[3][5] This characteristic makes DiBAC4(3) a valuable tool for studying neuronal activity, ion channel function, and for high-throughput screening in drug discovery.[3][6]

While its response time is slower than styryl dyes like di-4-ANEPPS, DiBAC4(3) offers a considerably larger fluorescence signal change, making it suitable for a variety of applications where temporal resolution is not the primary concern.[1][6] Its applications span from fundamental electrophysiological studies in cardiac and neural cells to toxicology assessments.[7]

Core Properties and Specifications

A clear understanding of the physicochemical properties of DiBAC4(3) is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₀N₄O₆ | [1][6] |

| Molecular Weight | 519 g/mol | [1][6] |

| Excitation Maximum (λex) | 493 nm (in Methanol) | [1] |

| Emission Maximum (λem) | 516 nm (in Methanol) | [1] |

| Appearance | Orange solid | [6] |

| Solubility | DMSO, DMF, Ethanol | [3][6] |

| Storage | -20°C, protected from light | [1][6] |

Mechanism of Action

DiBAC4(3) is a lipophilic, negatively charged oxonol dye.[4] Its mechanism of action is based on its potential-dependent distribution between the extracellular medium and the cell's interior.

-

Resting State (Polarized): In a neuron at resting membrane potential, the intracellular environment is negatively charged relative to the outside. This negative charge repels the anionic DiBAC4(3) dye, keeping its concentration low within the cell.

-

Depolarization: Upon neuronal stimulation, influx of positive ions (e.g., Na⁺, Ca²⁺) causes the membrane potential to become more positive (depolarized). This reduces the negative charge barrier, allowing the DiBAC4(3) dye to enter the cell.[2][8]

-

Fluorescence Enhancement: Once inside the cell, the dye binds to intracellular hydrophobic components such as proteins and membranes. This binding event leads to a significant enhancement of its fluorescence.[3][4] The magnitude of the fluorescence increase is proportional to the degree of depolarization.[3]

-

Hyperpolarization: Conversely, if the cell becomes more negative (hyperpolarized), the increased intracellular negative charge drives the DiBAC4(3) dye out of the cell, resulting in a decrease in fluorescence intensity.[5][8]

This mechanism is often described as a "translational" process, as the dye physically moves across the membrane in response to electrical potential changes.[1][6]

Mechanism of DiBAC4(3) fluorescence in response to neuronal depolarization.

Applications in Neuroscience Research

DiBAC4(3) has proven to be a versatile tool in a multitude of neuroscience applications.

-

Monitoring Neuronal Activity: It is widely used to observe changes in membrane potential in response to various stimuli, providing insights into neuronal excitability.[7]

-

Ion Channel Research: The dye is instrumental in studying the function of ion channels, as their opening and closing directly impact membrane potential. For example, it has been used to detect membrane hyperpolarization induced by BK channel openers.[9][10]

-

Synaptic Activity: DiBAC4(3) can be employed to monitor synaptic events. For instance, it has been used in studies of GABAergic transmission, where GABA receptor activation leads to changes in membrane potential.[11][12]

-

Toxicology and Cell Stress: Researchers can evaluate the effects of neurotoxic compounds on cell membrane potential, providing a functional measure of cellular health.[7]

-

Developmental Neuroscience: The dye is suitable for longitudinal studies of developmental bioelectricity in model organisms like Xenopus and zebrafish embryos.[5][13]

Applications in Drug Discovery

The robust signal and suitability for automated measurements make DiBAC4(3) a valuable tool in drug development.

-

High-Throughput Screening (HTS): DiBAC4(3) is frequently used in HTS campaigns to identify compounds that modulate the activity of ion channels or receptors that influence membrane potential.[1][3] Its use in 384-well and other microplate formats allows for the rapid screening of large chemical libraries.[14]

-

Pharmacological Profiling: The dye can be used to characterize the concentration-response relationships of novel drug candidates, providing data on their potency and efficacy in modulating neuronal activity.[14]

-

Assessing Off-Target Effects: DiBAC4(3)-based assays can be used to assess whether a drug candidate has unintended effects on neuronal membrane potential, which could indicate potential neurotoxicity.

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible data with DiBAC4(3).

Preparation of DiBAC4(3) Stock Solution

-

Dissolution: Dissolve DiBAC4(3) powder in high-quality, anhydrous DMSO to prepare a stock solution, typically in the range of 1-10 mM.[7] A common stock concentration is 1.9 mM (1 mg/mL).[2][8]

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8] The stock solution is typically stable for several months.[8]

General Protocol for Staining Cultured Neurons

-

Working Solution: Dilute the DiBAC4(3) stock solution in your regular cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution) to the desired final working concentration. Working concentrations can range from 100 nM to 5 µM, and should be optimized for your specific cell type and experimental conditions.[4][10] A common starting point is a 1:1000 dilution of a 1.9 mM stock.[2]

-

Cell Loading: Replace the culture medium with the DiBAC4(3) working solution.

-

Incubation: Incubate the cells for 20-30 minutes at the appropriate temperature (e.g., 37°C for mammalian neurons), protected from light.[2][8]

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC or GFP (Excitation ~490 nm, Emission ~515 nm).[2] It is important to maintain the cells in the dye-containing solution during imaging.[8]

Protocol for High-Throughput Screening (FLIPR)

-

Cell Plating: Plate cells in 96-well or 384-well microplates and grow to the desired confluency.

-

Dye Loading: Prepare the DiBAC4(3) loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kits often contain proprietary dye formulations and buffers). Add the loading buffer to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

-

Compound Addition and Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument. Add the test compounds and immediately begin measuring fluorescence changes over time.

General experimental workflow for a DiBAC4(3) fluorescence assay.

Quantitative Data and Interpretation

The primary output of a DiBAC4(3) experiment is a change in fluorescence intensity. This is typically expressed as a relative change (ΔF/F₀), where ΔF is the change in fluorescence after stimulation and F₀ is the baseline fluorescence.

| Application | Cell Type | Stimulus | DiBAC4(3) Conc. | Observed Fluorescence Change | Source |

| Neuronal Depolarization | Earthworm Nerve Structures | 3 mM K⁺ | Not specified | 4% increase | [15] |

| Neuronal Depolarization | Earthworm Nerve Structures | 10 mM K⁺ | Not specified | 21% increase | [15] |

| Neuronal Depolarization | Earthworm Nerve Structures | 40 mM K⁺ | Not specified | 56% increase | [15] |

| BK Channel Activation | HEK293 cells | 10 µM Evans Blue | 100 nM | Hyperpolarization detected | [9][10] |

| GABA Receptor Modulation | Hippocampal Neurons | 0.5 M GABA + 480 nm light | 0.02 µM | 81 ± 11% potentiation of current | [11] |

It's important to note that the fluorescence change is typically semi-quantitative.[9] For more precise measurements, calibration curves can be generated by clamping the membrane potential at various known voltages and measuring the corresponding DiBAC4(3) fluorescence.[10] One study noted that potential-dependent fluorescence changes are typically around 1% per mV.[3]

Advantages and Limitations

Advantages:

-

Large Signal Change: DiBAC4(3) provides a significantly larger change in fluorescence upon depolarization compared to faster dyes, enhancing the signal-to-noise ratio.[1][16]

-

Suitability for HTS: Its robust signal makes it well-suited for automated, high-throughput screening applications.[1][3]

-

Versatility: It can be used in a wide range of cell types and model organisms.[7][13]

-

Exclusion from Mitochondria: Due to its negative charge, DiBAC4(3) is generally excluded from mitochondria, making it superior to some carbocyanine dyes for specifically measuring plasma membrane potential.[3]

Limitations:

-

Slow Response Time: The translational mechanism of DiBAC4(3) results in a slower response time, making it unsuitable for resolving fast events like individual action potentials.[1][9] For instance, oscillatory hyperpolarizations may only be detected as a slow, averaged hyperpolarization.[9]

-

Potential for Artifacts: Like many fluorescent probes, DiBAC4(3) can have off-target effects. It has been shown to modulate the activity of certain ion channels, such as BK channels, independently of its function as a voltage reporter.[17] It can also exhibit photodynamic effects, potentiating receptor function upon illumination.[11]

-

Semi-Quantitative: Without calibration, measurements provide relative rather than absolute values of membrane potential.[9]

-

Toxicity: At high concentrations, DiBAC4(3) can be toxic to cells, so it is crucial to optimize the working concentration for each cell type.[7]

Conclusion

DiBAC4(3) remains a cornerstone tool in neuroscience research and drug discovery for monitoring changes in plasma membrane potential. Its large signal window and compatibility with high-throughput platforms make it an excellent choice for a wide array of applications, from studying the fundamental properties of ion channels to screening for novel therapeutics. However, researchers must be mindful of its limitations, particularly its slow temporal resolution and potential for pharmacological artifacts. Careful experimental design, including appropriate controls and concentration optimization, is essential for leveraging the full power of this valuable fluorescent probe.

References

- 1. biotium.com [biotium.com]

- 2. drmichaellevin.org [drmichaellevin.org]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. thomassci.com [thomassci.com]

- 7. DiBAC4(3) | TargetMol [targetmol.com]

- 8. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring resting membrane potential using the fluorescent voltage reporters DiBAC4(3) and CC2-DMPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo quantitative high-throughput screening for drug discovery and comparative toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

- 17. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring Cellular Depolarization with DiBAC4(3) Dye

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive fluorescent dye, DiBAC4(3) (Bis-(1,3-Dibarbituric acid)-trimethine oxanol), and its application in the study of cellular depolarization. This document details the dye's mechanism of action, presents key quantitative data in a structured format, and offers detailed experimental protocols for its use in various research settings.

Introduction to DiBAC4(3)

DiBAC4(3) is a slow-response, lipophilic, anionic oxonol dye used to measure changes in cell membrane potential.[1] It is a valuable tool for researchers studying ion channel function, cellular signaling, and for high-throughput screening of compounds that modulate membrane potential.[2][3] Unlike fast-response dyes that sense changes in the electric field, DiBAC4(3) functions by redistributing across the plasma membrane in response to changes in membrane potential.[4]

Mechanism of Action

In a polarized cell, the interior of the plasma membrane is negatively charged, which repels the negatively charged DiBAC4(3) dye, resulting in low intracellular fluorescence.[5][6] When the cell membrane depolarizes, the intracellular negative charge decreases. This reduction in negative potential allows the anionic DiBAC4(3) to enter the cell.[7] Once inside, the dye binds to intracellular proteins and lipid membranes, leading to a significant enhancement of its fluorescence.[2][8] Therefore, an increase in fluorescence intensity is directly proportional to the degree of cellular depolarization.[1] Conversely, hyperpolarization leads to the expulsion of the dye from the cell and a decrease in fluorescence.[2] Due to its negative charge, DiBAC4(3) is excluded from mitochondria, making it particularly suitable for measuring plasma membrane potential.[2]

Quantitative Data and Properties

The following tables summarize the key properties and handling information for DiBAC4(3).

Table 1: Spectral and Physicochemical Properties

| Property | Value | References |

| Excitation Wavelength (λex) | 490 - 493 nm | [4][9][10] |

| Emission Wavelength (λem) | 505 - 517 nm | [9][10][11] |

| Molecular Weight | ~517 g/mol | [4][8] |

| Formula | C₂₇H₄₀N₄O₆ | [4][8] |

| Appearance | Orange solid | [4] |

| Solubility | DMSO, DMF, Ethanol | [2][4][8] |

Table 2: Reagent Preparation and Storage

| Parameter | Recommendation | References |

| Stock Solution Solvent | DMSO | [9][12] |

| Stock Solution Concentration | 1-40 mM | [9][11][12] |

| Stock Solution Storage | -20°C or -80°C, protected from light | [4][9][12] |

| Working Solution Buffer | Hanks and 20 mM Hepes buffer (HHBS) or similar | [9][12] |

| Working Solution Concentration | 100 nM - 40 µM | [3][9][12] |

Experimental Protocols

Detailed methodologies for common applications of DiBAC4(3) are provided below.

This protocol is suitable for high-throughput screening of compounds affecting membrane potential.[3]

-

Cell Plating: Plate cells in a clear-bottomed, black 96-well microplate and culture until they reach the desired confluency.[9][12]

-

Reagent Preparation:

-

Dye Loading: Add 100 µL of the DiBAC4(3) working solution to each well of the cell plate.[9][12]

-

Incubation: Incubate the plate in a cell culture incubator for 30 to 60 minutes.[9][12]

-

Compound Addition: Add the test compounds to the wells.

-

Fluorescence Measurement: Monitor the fluorescence intensity at Ex/Em = 490/505 nm using a microplate reader.[9][12]

DiBAC4(3) is well-suited for flow cytometry to analyze membrane potential changes in individual cells within a population.[2][13]

-

Cell Preparation: Prepare a single-cell suspension at an appropriate concentration.

-

Dye Loading: Add DiBAC4(3) to the cell suspension at a final concentration typically ranging from 100 nM to 1 µM.

-

Incubation: Incubate the cells with the dye for at least 30 minutes at room temperature or 37°C, protected from light.[3][5]

-

Treatment: Add the depolarizing agent or test compound and incubate for the desired time.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.[14] Collect the emission signal using a standard FITC or green fluorescence channel (e.g., 520-530 nm bandpass filter).

This method allows for the visualization of membrane potential changes in adherent cells.

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.

-

Dye Loading: Replace the culture medium with a buffer containing DiBAC4(3) (e.g., 1-5 µM) and incubate for 20-30 minutes.[1][3]

-

Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with a FITC/GFP filter set.

-

Baseline Measurement: Acquire baseline fluorescence images.

-

Stimulation and Recording: Add the depolarizing stimulus and continuously or sequentially acquire images to record the change in fluorescence intensity over time.

-

Image Correction (Optional but Recommended): To improve accuracy, perform darkfield and flatfield corrections on the acquired images.[1]

Data Interpretation and Considerations

-

Relative vs. Absolute Potential: DiBAC4(3) provides information about relative changes in membrane potential.[1] Calibration with ionophores like valinomycin (B1682140) in the presence of varying potassium concentrations can be performed to estimate absolute membrane potential values, though this can be complex due to interactions between the dye and the ionophore.[2]

-

Slow Response Time: DiBAC4(3) is a "slow-response" dye, meaning its response to changes in membrane potential is on the order of seconds to minutes.[4][15] This makes it unsuitable for detecting transient, millisecond-scale events like single action potentials but ideal for studying slower changes in resting membrane potential.[5]

-

Signal to Noise: DiBAC4(3) typically yields a large fluorescence signal change, providing a good signal-to-noise ratio.[4]

-

Potential for Artifacts: Like many fluorescent probes, DiBAC4(3) can interact with certain compounds, leading to fluorescence quenching or enhancement that is independent of membrane potential changes.[16] It is crucial to perform control experiments to rule out such artifacts.

Applications in Research and Drug Discovery

-

High-Throughput Screening (HTS): The robust signal and microplate compatibility of DiBAC4(3) make it an excellent tool for HTS of ion channel modulators.[2][3][4]

-

Bacteriology: It can be used to assess bacterial viability and the effects of antibiotics on the bacterial cell membrane.[8][13]

-

Cell Physiology: DiBAC4(3) is used to study the role of membrane potential in various cellular processes, including proliferation, differentiation, and cell-to-cell communication.[5][6]

-

Toxicology: The dye can be employed to evaluate the effects of toxins and nanoparticles on cell membrane integrity.[8]

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. interchim.fr [interchim.fr]

- 3. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 11. DiBAC4(3) | TargetMol [targetmol.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Rapid assessment of antibiotic effects on Escherichia coli by bis-(1,3-dibutylbarbituric acid) trimethine oxonol and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reagent for Monitoring Membrane Potential DiBAC4(3) | CAS 70363-83-6(free acid) Dojindo [dojindo.com]

- 15. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodological aspects of measuring absolute values of membrane potential in human cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

DiBAC4(3) for measuring membrane potential in bacteria

An In-depth Technical Guide to Measuring Bacterial Membrane Potential Using DiBAC₄(3)

Introduction

The bacterial cytoplasmic membrane is a critical interface that maintains cellular integrity and is the site of essential processes, including energy transduction and transport. The electrochemical gradient across this membrane, known as the membrane potential (ΔΨ), is a key component of the proton motive force (PMF) and is vital for bacterial survival. Consequently, the bacterial membrane is a primary target for novel antimicrobial agents.

This guide provides a comprehensive technical overview of Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol, commonly known as DiBAC₄(3), a fluorescent probe for measuring changes in bacterial membrane potential. DiBAC₄(3) is a highly sensitive, slow-response anionic dye widely employed in microbiology research and antimicrobial drug development to assess bacterial viability and investigate the membrane-disrupting effects of compounds.[1][2] Its applications span various platforms, including microplate assays, flow cytometry, and fluorescence microscopy.[3][4]

Mechanism of Action

DiBAC₄(3) is a lipophilic, negatively charged fluorescent probe.[4][5] In healthy, energized bacteria, the cytoplasmic membrane is polarized, maintaining a negative charge on the inside relative to the outside. This negative transmembrane potential effectively repels the anionic DiBAC₄(3) dye, preventing it from entering the cell and resulting in low background fluorescence.[6][7][8]

When the membrane becomes depolarized—meaning the potential difference decreases and the interior becomes less negative—the electrostatic barrier is weakened.[9] This allows DiBAC₄(3) to partition into the cell, where it binds to hydrophobic intracellular components such as proteins and lipid membranes.[4][9][10] This binding event leads to a significant enhancement of the dye's fluorescence quantum yield and a concomitant red shift in its emission spectrum.[9]

Therefore, an increase in fluorescence intensity is directly proportional to the degree of membrane depolarization.[9] Conversely, events that cause hyperpolarization (an increase in membrane potential) lead to a decrease in fluorescence signal.[9][11] This relationship allows for the real-time monitoring of changes to the bacterial membrane's energetic state.

Technical Data & Specifications

Spectral Properties

The spectral characteristics of DiBAC₄(3) are suitable for use with common filter sets found on most fluorescence instruments.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 490 - 493 | [9][12][13] |

| Emission Maximum (λem) | 516 - 517 | [12][13][14] |

| Recommended Filter Set | FITC / GFP | [8][15] |

Reagent Preparation and Storage

Proper handling and storage of DiBAC₄(3) are crucial for reproducible results.

| Parameter | Recommendation | Reference(s) |

| Form | Orange solid powder | [13] |

| Solubility | DMSO or DMF | [8][13] |

| Stock Solution | 1-10 mM in DMSO. (e.g., 1 mg/mL is ~1.9 mM) | [14][15][16][17] |

| Storage (Powder) | 4°C or -20°C, desiccated, protected from light | [13][15] |

| Storage (Stock Solution) | -20°C, protected from light. Aliquot to avoid freeze-thaw cycles. | [6][16][17] |

Common Controls and Ionophores

Using chemical tools that manipulate membrane potential is essential for validating the assay and interpreting results.

| Compound | Mechanism of Action | Expected Effect on DiBAC₄(3) Fluorescence | Concentration | Reference(s) |

| CCCP | Protonophore; collapses proton gradient, causing rapid depolarization. | Increase | 5 - 30 µM | [7][18][19] |

| Gramicidin D | Channel-forming peptide; creates pores permeable to monovalent cations, causing depolarization. | Increase | 1 µM | [7][20] |

| Valinomycin (B1682140) | K⁺-specific ionophore; causes K⁺ efflux and depolarization (in high K⁺ buffer). | Increase (but use with caution) | 5 µM | [7][19][20] |

| NOTE: | Interactions between the anionic DiBAC₄(3) and the cationic K⁺-valinomycin complex can cause artifacts. Results with valinomycin should be interpreted carefully. | [9][20][21] |

Experimental Protocols

The following sections provide generalized protocols for common applications. These should be optimized for specific bacterial species, growth conditions, and instrumentation.

Microplate-Based Depolarization Assay

This high-throughput method is ideal for screening compounds for membrane-disrupting activity.

Materials:

-

Overnight bacterial culture

-

Fresh growth medium (e.g., Mueller-Hinton Broth, TSB)

-

Assay buffer (e.g., PBS with 5 mM glucose)

-

DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)

-

Test compounds and controls (e.g., CCCP)

-

Black, clear-bottom 96-well microplates (low-binding plates are recommended)[14]

-

Fluorescence microplate reader with temperature control

Methodology:

-

Bacterial Preparation:

-

Inoculate fresh medium with the overnight culture and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

-

Harvest cells by centrifugation (e.g., 4000 x g for 10 min).

-

Wash the pellet once with assay buffer and resuspend in the same buffer.

-

Adjust the final cell density to an OD₆₀₀ of 0.2-0.3.[8]

-

-

Dye Loading:

-

Aliquot 100 µL of the cell suspension into each well of the 96-well plate.

-

Prepare a working solution of DiBAC₄(3) in the assay buffer. Add the dye to the wells to achieve a final concentration of approximately 1-2 µM.

-

Incubate the plate in the dark at the desired temperature (e.g., 37°C) for 20-30 minutes to allow the dye to equilibrate.[15][16]

-

-

Measurement:

-

Place the plate in the reader and allow the temperature to stabilize.

-

Measure the baseline fluorescence for 2-5 minutes (Excitation: 490 nm, Emission: 516 nm).

-

Using an injector if available, add the test compounds, vehicle control (e.g., DMSO), and a positive control for depolarization (e.g., CCCP).

-

Immediately begin kinetic measurement of fluorescence, recording every 1-2 minutes for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and dye.

-

Normalize the fluorescence data to the baseline reading (F/F₀).

-

Plot the normalized fluorescence intensity over time. A significant increase in fluorescence relative to the vehicle control indicates membrane depolarization.

-

Flow Cytometry Protocol

Flow cytometry allows for the analysis of membrane potential at the single-cell level, providing population heterogeneity insights.

Methodology:

-

Bacterial Preparation and Treatment:

-

Grow and wash bacteria as described in the microplate protocol (Step 1).

-

Adjust cell density to ~1 x 10⁶ CFU/mL in assay buffer.

-

In separate tubes, expose the bacterial suspension to your test compounds, a vehicle control, and a positive control (CCCP) for a predetermined time (e.g., 30 minutes).

-

-

Staining:

-

Add DiBAC₄(3) to each tube to a final concentration of 0.5-1.0 µM.

-

Incubate in the dark for 15-20 minutes. Do not wash the cells after staining.

-

-

Acquisition:

-

Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).

-

Collect fluorescence emission in the green channel (e.g., a 530/30 nm bandpass filter, similar to FITC).

-

Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) plots.

-

Collect data for at least 10,000 gated events per sample.

-

-

Data Analysis:

-

Generate fluorescence histograms for each sample.

-

An increase in the geometric mean fluorescence intensity (MFI) of the population compared to the vehicle control indicates depolarization.[2]

-

Data Interpretation and Troubleshooting

Interpreting DiBAC₄(3) data requires careful consideration of controls and potential artifacts.

Common Issues and Solutions:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | Dye binding to microplate or coverslip. | Use low-binding surface plates; add 0.5 mg/mL BSA to the assay buffer; pre-treat glass surfaces with polydopamine.[8] |

| Autofluorescence of test compound. | Run a control with the compound and dye in cell-free buffer to quantify interference.[7] | |

| No Response with Positive Control (CCCP) | Bacterial cells are not viable or metabolically active. | Ensure cells are from the logarithmic growth phase. |

| Incorrect dye concentration or incubation time. | Optimize dye concentration and incubation period for your specific bacterial strain. | |

| Signal Interference | Spectral overlap with other fluorescent molecules. | Be cautious when co-staining. DiBAC₄(3) shows interference with Propidium Iodide (PI).[6][14] |

| Direct interaction between the test compound and the dye. | Perform a cell-free control to check for quenching or enhancement effects.[7][20] |

Conclusion

DiBAC₄(3) is a powerful and versatile tool for assessing bacterial membrane potential, offering critical insights into the mechanism of action of antimicrobial agents. Its utility in high-throughput screening makes it invaluable for the discovery of new drugs that target the bacterial cell envelope.[9][13] By following robust, optimized protocols and including appropriate controls, researchers can generate reliable and reproducible data to advance our understanding of bacterial physiology and antimicrobial resistance.

References

- 1. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 2. Rapid assessment of antibiotic effects on Escherichia coli by bis-(1,3-dibutylbarbituric acid) trimethine oxonol and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. air.uniud.it [air.uniud.it]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. interchim.fr [interchim.fr]

- 10. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 11. Identification of a Small Molecule Compound Active against Antibiotic-Tolerant Staphylococcus aureus by Boosting ATP Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 13. biotium.com [biotium.com]

- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drmichaellevin.org [drmichaellevin.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Optimal DiBAC4(3) Concentration for Cultured Neurons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the voltage-sensitive fluorescent dye, DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol), with cultured neurons. DiBAC4(3) is a slow-response, lipophilic, anionic dye used to measure changes in cell membrane potential.

Mechanism of Action

DiBAC4(3) is a fluorescent probe that can be used to detect changes in membrane potential.[1][2] As a negatively charged molecule, its distribution across the plasma membrane is dependent on the membrane potential. In depolarized cells, the more positive intracellular environment facilitates the entry of the anionic dye.[1] Upon entering the cell, DiBAC4(3) binds to intracellular membranes and proteins, leading to a significant increase in its fluorescence intensity.[1][3] Conversely, in hyperpolarized cells, the more negative intracellular environment repels the dye, resulting in lower fluorescence.[4][5] This relationship allows for the monitoring of relative changes in membrane potential in real-time.

Caption: Mechanism of DiBAC4(3) action in response to neuronal depolarization.

Quantitative Data Summary

The optimal concentration of DiBAC4(3) can vary depending on the specific neuron type, cell density, and instrumentation used. It is highly recommended to perform a concentration titration to determine the optimal working concentration for your specific experimental conditions.[6] The following table summarizes recommended concentration ranges and incubation times from various sources.

| Parameter | Recommended Range | Source(s) |

| Stock Solution Concentration | 1.9 mM to 40 mM in DMSO | [1][7] |

| Working Concentration | 100 nM to 47.5 µM in culture medium or buffer | [4][7][8] |

| Incubation Time | 20 to 60 minutes | [1][7] |

Experimental Protocols

Preparation of DiBAC4(3) Stock Solution

-

Reconstitution: Prepare a stock solution of DiBAC4(3) in high-quality, anhydrous DMSO. For example, a 1.9 mM stock solution can be made by dissolving 1 mg of DiBAC4(3) in 1 mL of DMSO.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in the dark at -20°C. The stock solution is typically stable for several months when stored properly.[7]

Staining Protocol for Cultured Neurons

This protocol is a general guideline and should be optimized for your specific application.

-

Cell Culture: Plate neurons on a suitable culture vessel for fluorescence microscopy (e.g., glass-bottom dishes or 96-well black-walled plates).

-

Preparation of Working Solution: Dilute the DiBAC4(3) stock solution to the desired working concentration in your regular cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A starting concentration of 1-10 µM is recommended for initial experiments.

-

Incubation: Remove the culture medium from the cells and replace it with the DiBAC4(3) working solution.

-

Staining: Incubate the cells in the dark at 37°C for 20-30 minutes.[1][7] The dye solution should not be removed for imaging.[4][6]

-

Imaging:

-

Use a fluorescence microscope equipped with a filter set suitable for FITC/GFP (Excitation/Emission ≈ 490/516 nm).

-

Set the exposure time using a control sample of depolarized cells to maximize the signal range.

-

Acquire images before and after the application of your experimental stimulus.

-

Controls and Optimization

-

Positive Control: To confirm that the dye is responsive to depolarization, treat a sample of stained neurons with a high concentration of potassium chloride (e.g., 50 mM KCl) to induce depolarization. This should result in a significant increase in fluorescence.

-

Negative Control: A sample of stained neurons maintained in normal culture medium serves as a baseline for fluorescence.

-

Toxicity Control: To assess potential cytotoxicity, incubate neurons with the chosen DiBAC4(3) concentration for the duration of your experiment and perform a viability assay (e.g., Trypan Blue exclusion or a live/dead cell staining kit).

-

Concentration Titration: Test a range of DiBAC4(3) concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the concentration that provides the best signal-to-noise ratio without causing significant toxicity.

Experimental Workflow

The following diagram outlines the general workflow for a DiBAC4(3) experiment with cultured neurons.

Caption: General experimental workflow for using DiBAC4(3) with cultured neurons.

Troubleshooting

-

Low Signal:

-

Increase the DiBAC4(3) concentration.

-

Increase the incubation time.

-

Ensure the filter set on the microscope is appropriate.

-

-

High Background:

-

Decrease the DiBAC4(3) concentration.

-

Ensure complete removal of any cellular debris before imaging.[1]

-

-

Phototoxicity/Bleaching:

-

Reduce the intensity of the excitation light.

-

Decrease the exposure time or the frequency of image acquisition.

-

-

"Sparkles" in the Image:

-

This may be due to undissolved dye particles. Centrifuge the working solution before applying it to the cells.[6]

-

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for DiBAC4(3) Loading in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(3) [bis-(1,3-dibutylbarbituric acid)trimethine oxonol] is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cell membrane potential.[1][2][3] This voltage-sensitive probe can enter depolarized cells, where it binds to intracellular membranes and proteins, leading to a significant increase in fluorescence.[1][2][4] Conversely, hyperpolarization of the cell membrane leads to the exclusion of the dye and a decrease in fluorescence.[1] Due to its negative charge, DiBAC4(3) is excluded from mitochondria, making it particularly suitable for measuring plasma membrane potential.[1] Its robust signal change makes it a valuable tool for studying ion channel activity, drug screening, and other cellular processes that involve changes in membrane potential in primary cell cultures.[1]

Mechanism of Action

DiBAC4(3) is an anionic dye that is distributed across the plasma membrane in a voltage-dependent manner. In polarized cells with a negative intracellular environment, the negatively charged dye is actively excluded. Upon depolarization, the intracellular environment becomes less negative, allowing the dye to enter the cell. Once inside, it binds to hydrophobic intracellular components, which enhances its fluorescence.

Figure 1. Mechanism of DiBAC4(3) action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for DiBAC4(3) loading in primary cell cultures, compiled from various sources.

| Parameter | Recommended Range | Notes | References |

| Stock Solution Concentration | 1-40 mM in DMSO | Prepare aliquots to avoid freeze-thaw cycles. Store at -20°C to -80°C in the dark.[5][6][7][8] | [5][6][7][8] |

| Working Concentration | 100 nM - 5 µM | Optimal concentration should be determined for each primary cell type to minimize toxicity.[6][7][8] | [6][7][8] |

| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for some cell types, but should be balanced against potential cytotoxicity.[6][7][8] | [6][7][8] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is common for cell cultures, but room temperature may also be effective.[6][7][8] | [6][7][8] |

| Excitation Wavelength (Ex) | ~490 nm | [6][7][9] | |

| Emission Wavelength (Em) | ~516 nm | [9] | |

| Loading Buffer | Culture medium, PBS, or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. | The choice of buffer can be critical and may need optimization.[6][7] | [6][7] |

Experimental Protocols

I. Reagent Preparation

1. DiBAC4(3) Stock Solution (10 mM):

-

Dissolve DiBAC4(3) powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[7][8]

-

Sonication may be required to fully dissolve the dye.[6]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5][7][8]

-

Store aliquots at -20°C or -80°C, protected from light.[5][7][8] The stock solution is stable for several months when stored correctly.[5]

2. DiBAC4(3) Working Solution (e.g., 2 µM):

-

On the day of the experiment, thaw an aliquot of the DiBAC4(3) stock solution.

-

Dilute the stock solution to the desired final working concentration (e.g., 2 µM) in an appropriate buffer such as culture medium, PBS, or HBSS.[6]

-

It is crucial to protect the working solution from light.[6][7][8]

II. Staining Protocol for Adherent Primary Cells

-

Cell Seeding: Seed primary cells in a suitable culture vessel (e.g., 96-well black wall, clear bottom plates) and culture until they reach the desired confluency.[7][8][10]

-

Remove Culture Medium: Carefully aspirate the culture medium from the wells.

-

Add DiBAC4(3) Working Solution: Add the prepared DiBAC4(3) working solution to the cells.[6][7][8]

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[6] The optimal incubation time may vary depending on the cell type and should be determined empirically.[6]

-

Washing (Optional): After incubation, you may choose to wash the cells with fresh culture medium or PBS to remove any unbound dye.[6] However, some protocols suggest not washing the cells.[7][8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~490 nm and emission at ~516 nm.[6][7][8][9]

III. Staining Protocol for Suspension Primary Cells

-

Cell Preparation: Centrifuge the primary cells from their culture medium and resuspend the cell pellet in the desired buffer (e.g., HBSS).[10]

-

Add DiBAC4(3) Working Solution: Add the DiBAC4(3) working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[6]

-

Washing (Optional): Centrifuge the cells to pellet them, remove the supernatant containing the dye, and resuspend in fresh buffer.[6]

-

Fluorescence Measurement: Analyze the cells using a flow cytometer or transfer them to a suitable plate for fluorescence reading.

Experimental Workflow

Figure 2. General experimental workflow for DiBAC4(3) loading.

Troubleshooting

| Problem | Possible Cause | Suggested Solution | References |

| Low or No Signal | - Low dye concentration- Insufficient incubation time- Cell death | - Increase DiBAC4(3) concentration.- Increase incubation time.- Check cell viability with a viability dye. | [5][11] |

| High Background Fluorescence | - High dye concentration leading to self-quenching or non-specific binding.- Incomplete removal of unbound dye. | - Titrate the dye to a lower concentration.- Ensure thorough washing after incubation. | [5][12] |

| "Sparkles" in Image | - Undissolved dye particles. | - Centrifuge the final DiBAC4(3) working solution before adding it to the cells. | [5][11] |

| Signal Fades Quickly | - Photobleaching. | - Minimize exposure to excitation light.- Use an anti-fade mounting medium for microscopy. | [5][12] |

| Inconsistent Results | - Variation in cell density.- Inconsistent incubation times or temperatures. | - Ensure consistent cell seeding density.- Maintain precise control over incubation parameters. | [10] |

Important Considerations

-

Toxicity: At higher concentrations, DiBAC4(3) can be toxic to cells. It is essential to perform a concentration-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.[6]

-

Photosensitivity: DiBAC4(3) is light-sensitive. All steps involving the dye should be performed in the dark or under dim light to prevent degradation.[6]

-

Slow Response: DiBAC4(3) is a slow-response dye, meaning it is best suited for measuring steady-state membrane potential or slow changes, rather than rapid action potentials.[12][13]

-

Calibration: For quantitative measurements of membrane potential, it is necessary to calibrate the fluorescence signal using ionophores like valinomycin (B1682140) in combination with varying extracellular potassium concentrations to clamp the membrane potential at known values.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. drmichaellevin.org [drmichaellevin.org]

- 4. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DiBAC4(3) | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biotium.com [biotium.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DiBAC4(3) Imaging in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent voltage-sensitive dye DiBAC4(3) for monitoring membrane potential changes in live cells using fluorescence microscopy. Detailed protocols for dye preparation, cell loading, and image acquisition are provided, along with recommended microscopy setups and data interpretation guidelines.

Introduction to DiBAC4(3)

DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, lipophilic, anionic fluorescent dye used to measure relative changes in cell membrane potential.[1][2] As a member of the oxonol family of dyes, its fluorescence is highly dependent on the transmembrane potential.[1]

Principle of Action: DiBAC4(3) is negatively charged and can passively move across the plasma membrane. In a typical resting cell with a negative internal charge (polarized), the dye is largely excluded from the cell interior. When the cell membrane depolarizes (becomes less negative inside), the anionic dye enters the cell and binds to intracellular membranes and proteins.[3][4] This binding leads to a significant enhancement of its fluorescence.[2] Conversely, hyperpolarization (an increase in the negative internal charge) causes the dye to exit the cell, resulting in decreased fluorescence intensity.[1][4] This relationship makes DiBAC4(3) a valuable tool for studying ion channel activity, drug screening, and cellular electrophysiology.[2][5]

Spectral Properties and Microscopy Setup

Proper configuration of the fluorescence microscope is critical for successful DiBAC4(3) imaging. The key is to match the excitation and emission filters to the spectral profile of the dye.

Spectral Characteristics: DiBAC4(3) has an excitation maximum around 490-493 nm and an emission maximum around 516-517 nm.[2][3][6]

| Parameter | Wavelength (nm) |

| Excitation Maximum | 490 - 493 |

| Emission Maximum | 505 - 517 |

Recommended Microscopy Configuration:

-

Microscope: An inverted or upright fluorescence microscope equipped for live-cell imaging.

-

Light Source: A broad-spectrum lamp (e.g., mercury or xenon arc lamp) or a laser line compatible with the excitation spectrum.

-

Filter Set: A standard FITC (Fluorescein isothiocyanate) or GFP (Green Fluorescent Protein) filter cube is well-suited for DiBAC4(3) imaging.[1]

-

Objective Lens: A high numerical aperture (NA) objective (e.g., 20x, 40x, or 60x) is recommended for optimal light collection and spatial resolution.

-

Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is necessary to detect the fluorescence signal.

Experimental Protocols

Reagent Preparation and Storage

DiBAC4(3) Stock Solution:

-

Prepare a stock solution of DiBAC4(3) at a concentration of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][7] A common stock concentration is 1 mg/mL, which is approximately 1.9 mM.[1][8]

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[2][9] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[8] A stock solution in DMSO can be stored at room temperature for up to 3 months.[1]

Working Solution:

-

On the day of the experiment, dilute the DiBAC4(3) stock solution to the final working concentration in your regular cell culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1][9]

-

The final working concentration typically ranges from 100 nM to 47.5 µM, depending on the cell type and application.[7][8][9] For cell culture, a concentration of 47.5 µM has been suggested, while for whole organisms, a lower concentration of 0.95 µM may be more appropriate.[8]

Cell Loading Protocol

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. biotium.com [biotium.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. DiBAC4(3) | TargetMol [targetmol.com]

- 6. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DiBAC4(3) Membrane Potential Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DiBAC4(3) (Bis-(1,3-Dibutylbarbituric acid)trimethine oxonol) assay is a widely utilized method for measuring relative changes in cell membrane potential. DiBAC4(3) is a slow-response, lipophilic, anionic fluorescent dye.[1][2] Its mechanism of action is based on its potential-dependent distribution across the plasma membrane. In resting cells with a negative inside membrane potential (hyperpolarized), the dye is largely excluded from the cell interior. Upon membrane depolarization, the cell interior becomes less negative, allowing the anionic dye to enter the cell.[3][4] Inside the cell, DiBAC4(3) binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence intensity.[4][5] Conversely, membrane hyperpolarization leads to the expulsion of the dye and a decrease in fluorescence.[3][4] This assay is a powerful tool in various research areas, including ion channel research, drug screening, and toxicology.[6][7]

Principle of DiBAC4(3) Action

The following diagram illustrates the mechanism of the DiBAC4(3) dye in response to changes in membrane potential.

Caption: Principle of DiBAC4(3) membrane potential sensing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the DiBAC4(3) assay.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~490-493 nm | [6][8][9] |

| Emission Wavelength (λem) | ~505-517 nm | [6][8][9] |

| Stock Solution Solvent | DMSO | [3][8] |

| Stock Solution Concentration | 1 mg/mL (~1.9 mM) or 10-40 mM | [1][3][8] |

| Stock Solution Storage | -20°C or -80°C, protected from light | [3][8][10] |

| Working Solution Buffer | Hanks and 20 mM Hepes buffer (HHBS) or Krebs-Ringer-HEPES (KRH) buffer | [8][10] |

| Working Solution Concentration | 100 nM to 47.5 µM | [3][8][10] |

| Incubation Time | 20-60 minutes | [1][8] |

| Incubation Temperature | Room temperature or 37°C | [7][8][10] |

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the DiBAC4(3) membrane potential assay on adherent cells in a 96-well plate format.

Materials and Reagents

-

DiBAC4(3) powder

-

Dimethyl sulfoxide (B87167) (DMSO), high-quality anhydrous

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

-

Cells of interest

-

96-well black, clear-bottom microplates

-

Positive control (e.g., high potassium solution to induce depolarization)

-

Negative control (e.g., vehicle-treated cells)

-

Fluorescence plate reader or fluorescence microscope

Reagent Preparation

-

DiBAC4(3) Stock Solution (10 mM):

-

DiBAC4(3) Working Solution (e.g., 20 µM):

-

On the day of the experiment, thaw an aliquot of the DiBAC4(3) stock solution at room temperature.

-

Dilute the stock solution in HHBS or your buffer of choice to the desired final working concentration (typically between 10-40 µM).[8]

-

The working solution should be prepared fresh and used immediately.[8] Protect from light.

-

Experimental Workflow

The following diagram outlines the key steps of the DiBAC4(3) experimental workflow.

Caption: Experimental workflow for the DiBAC4(3) assay.

Step-by-Step Protocol

-

Cell Plating:

-

For adherent cells, plate them in a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[2]

-

Incubate the plate overnight in a cell incubator to allow for cell attachment.

-

-

Dye Loading:

-

On the day of the experiment, prepare the DiBAC4(3) working solution as described above.

-

Add 100 µL of the DiBAC4(3) working solution to each well of the cell plate.[8]

-

Incubate the plate for 30 to 60 minutes in a cell incubator.[8] It is generally recommended not to wash the cells after dye loading.[2][10]

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare your test compounds and controls (e.g., high potassium buffer for depolarization) at the desired concentrations.

-

Add the compounds to the wells.

-

Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader or microscope with the appropriate filter set (Excitation ~490 nm, Emission ~516 nm).[6][8]

-

Data Analysis

-

Relative Fluorescence Units (RFU): The primary data output will be the fluorescence intensity in RFU. Changes in membrane potential are observed as a change in RFU over time.

-

Normalization: Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence before compound addition (F0). This F/F0 ratio corrects for variations in cell number and dye loading between wells.

-

Controls:

-

Positive Control: Use a known depolarizing agent, such as a high concentration of potassium chloride (KCl), to confirm that the dye is responding correctly. This should result in a significant increase in fluorescence.

-

Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) should show a stable baseline fluorescence.

-

Autofluorescence Control: Image undyed cells using the same settings to determine the level of cellular autofluorescence.[11]

-

Image Correction for Microscopy

For fluorescence microscopy, two important corrections are necessary to obtain accurate quantitative data[1]:

-

Darkfield Correction: Acquire an image with the shutter closed using the same exposure time as your experimental images. This "darkfield" image represents the electronic noise of the camera and should be subtracted from all your experimental images.[1]

-

Flatfield Correction: Acquire an out-of-focus image of the DiBAC4(3) solution in the medium alone. This "flatfield" image accounts for uneven illumination. Divide your darkfield-corrected images by the darkfield-corrected flatfield image.[1]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Signal-to-Noise Ratio | - Low dye concentration- Insufficient incubation time- Electronic noise | - Optimize dye concentration and incubation time.- Perform darkfield and flatfield corrections for microscopy.[3][11] |

| High Background Fluorescence | - Incomplete removal of unbound dye (if washing)- Autofluorescence of cells or medium | - Ensure proper washing if the protocol includes it.- Use a phenol (B47542) red-free medium.- Measure and subtract autofluorescence from unstained cells.[11] |

| No Response to Positive Control | - Inactive dye- Cells are not viable- Incorrect filter set | - Use a fresh aliquot of dye.- Check cell viability with a viability assay (e.g., Trypan Blue).- Verify the excitation and emission filters on your instrument. |

| Phototoxicity or Photobleaching | - Excessive light exposure | - Reduce the intensity and duration of the excitation light.- Use an anti-fade reagent if compatible. |

References

- 1. drmichaellevin.org [drmichaellevin.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. DiBAC4(3) | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]